molecular formula C12H10F6O3 B1333704 1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone CAS No. 76784-40-2

1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone

Cat. No. B1333704
CAS RN: 76784-40-2
M. Wt: 316.2 g/mol
InChI Key: CUKRFIGOPWVJGQ-UHFFFAOYSA-N
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Description

The compound "1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone" is not directly mentioned in the provided papers. However, the papers do discuss various related fluorinated aromatic compounds and their synthesis, properties, and applications. These compounds are characterized by the presence of fluorine atoms or trifluoromethyl groups, which can significantly alter the physical and chemical properties of the molecules .

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves the use of trifluoromethyl-substituted intermediates. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoromethyl-substituted acetophenone with a phenyl ether, followed by reduction . Similarly, the synthesis of other fluorinated compounds, such as bis(phosphino)benzenes, involves nucleophilic substitution reactions with fluorinated aromatic compounds . These methods highlight the importance of careful selection of starting materials and catalysts to achieve the desired fluorinated structures.

Molecular Structure Analysis

The molecular structures of fluorinated compounds are often investigated using spectroscopic methods and X-ray crystallography. For example, the molecular structure of a bis(phosphino)benzene derivative was confirmed by 19F NMR spectroscopy and X-ray crystallography, which revealed large bond angles around the phosphorus atoms . The crystal structure of a synthesized oxime was also determined, showing the formation of a two-dimensional and three-dimensional supramolecular framework .

Chemical Reactions Analysis

Fluorinated compounds can participate in various chemical reactions. For instance, a fluorinated phenylboronic acid was found to be an effective catalyst for dehydrative amidation between carboxylic acids and amines . The presence of fluorine atoms can influence the reactivity and selectivity of these compounds in chemical transformations.

Physical and Chemical Properties Analysis

The introduction of fluorine atoms or trifluoromethyl groups into aromatic compounds can lead to improved solubility in polar organic solvents, enhanced thermal stability, and outstanding mechanical properties . For example, fluorinated polyimides synthesized from a trifluoromethyl-substituted bis(ether amine) monomer exhibited high solubility, low dielectric constants, and good thermal stability . These properties make fluorinated aromatic compounds suitable for various applications, including materials science and catalysis.

Scientific Research Applications

1. Application in Medicinal Chemistry

  • Summary of Application : This compound has been used in the synthesis of 1,3,4-Oxadiazoles derivatives, which have been studied as potential candidates for anti-cancer and anti-diabetic agents .
  • Methods of Application : The compounds were synthesized through a multistep reaction sequence. The process involved the condensation of various aldehydes and acetophenones with the laboratory-synthesized acid hydrazide, which afforded the Schiff’s bases. Cyclization of the Schiff bases yielded 1,3,4-oxadiazole derivatives .
  • Results or Outcomes : The newly synthesized compounds were investigated for their anti-cancer and anti-diabetic properties. Molecular docking experiments were performed to examine the dynamic behavior of the candidates at the binding site of the protein, followed by a molecular dynamic simulation .

2. Application in Synthesis of Flecainide Intermediate

  • Summary of Application : “1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone” is used in the preparation of Flecainide intermediate .

Safety And Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, H335. Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

1-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F6O3/c1-7(19)9-4-8(20-5-11(13,14)15)2-3-10(9)21-6-12(16,17)18/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKRFIGOPWVJGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30998103
Record name 1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]ethan-1-one
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Molecular Weight

316.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone

CAS RN

76784-40-2
Record name 1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]ethanone
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Record name 1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]ethan-1-one
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Record name 1-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]ethan-1-one
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Record name 1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]ethanone
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Synthesis routes and methods I

Procedure details

To a mixture of 4,367 kilograms (32.75 moles) of aluminum chloride and 8.8 liters of dichloromethane at 0° C. is added gradually a solution of 3,267 kilograms of 1,4-bis(2,2,2-trifluoroethoxy)benzene and 1.399 kilograms (13.7 moles) of acetic anhydride in 1.3 liters of dichloromethane. The reaction temperature is maintained at 5° to 10° C. while stirring the mixture for about 16 hours. The reaction mixture is then heated to its reflux temperature and maintained under reflux for 4 hours. The reaction mixture is then acidified with 8.76 kilograms of 10 percent hydrochloric acid. Ice is added to the mixture to maintain the temperature below 20° C. The organic layer is separated and the aqueous layers are extracted several times with dichloromethane. The organic layers are dried, then evaporated to provide a residue which is triturated with hexane to provide a yellow solid product. Two crops of product are obtained providing a total yield of 3.088 kilograms of 2,5-bis(2,2,2-trifluoroethoxy)acetophenone, m.p. 84° to 88° C., yield 82 percent.
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Synthesis routes and methods II

Procedure details

To a mixture of 2.43 moles (324 g.) of aluminum chloride in 648 ml. of dichloromethane is added a solution of 0.88 mole (274 g.) of 1,4-bis(2,2,2-trifluoroethoxy)benzene and 0.97 mole (92 ml.) of acetic anhydride in 880 ml. of dichloromethane over a 3 hour period while maintaining the temperature at above 0° C. The reaction mixture is then heated to its reflux temperature and stirred at reflux for 5 hours. The progress of the reaction is followed using thin-layer chromatography. The reaction mixture is placed in an ice bath and ice and 10 percent hydrochloric acid are added slowly to decompose the aluminum chloride complex. The temperature of the reaction mixture is not allowed to exceed 25° C. The organic phase is separated and washed once with 2 liters of 10 percent hydrochloric acid and then with 2 liters of water. The combined aqueous phase is extracted with several liters of dichloromethane. The organic phase is dried over magnesium sulfate, then evaporated to provide a moist residue. Hexane is added to the residue and the resulting solid is collected by filtration and washed with hexane. Upon drying, 250 g. of light yellow crystalline 2,5-bis(2,2,2-trifluoroethoxy)acetophenone is obtained. The yield is 90 percent, the m.p. is 84° to 86° C.
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Synthesis routes and methods III

Procedure details

Compound [III] is prepared by a multi-stage process, comprising the conversion of 1,4dibromobenzene or hydroquinone to 1,4-bis(2,2,2-trifluoroethoxy)benzene, which is acetylated to form 2,5-bis(2,2,2-trifluoroethoxy)acetophenone. The acetophenone is then oxidized to form the corresponding benzoic acid derivative, which is then converted to its acid chloride and reacted either with 2-(aminomethyl)piperidine to form the Flecainide product in one step or with 2-(aminomethyl)pyridine, followed by catalytic hydrogenation of the pyridine ring, to form Flecainide in two steps.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Guo, YD Li, C Chen, JH Zhao, HW Liu… - Research on Chemical …, 2016 - Springer
An efficient ligand-free fluoroalkoxylation of unactivated aryl bromides has been developed, with special attention focused on practicability of the reaction. Without precious metal and …
Number of citations: 3 link.springer.com

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